N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide
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Description
The compound N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide falls within a broader class of chemical entities known as pyrazolo[3,4-b]quinolines, which are heterocyclic compounds known for their diverse pharmacological properties. While specific introductory information on this compound is limited, research in the realm of pyrazolo[3,4-b]quinolines has been expansive, focusing on their synthesis, structural analysis, and potential biological activities.
Synthesis Analysis
The synthesis of related pyrazolo[3,4-b]quinoline compounds often involves multi-step reactions, starting from simple precursors. These methods may include condensation reactions, use of dimethylformamide as a carbon source, and various catalytic processes to form the heterocyclic structure. While direct synthesis details for N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide were not found, similar compounds have been synthesized using approaches like Friedländer condensation and multi-component reactions in the presence of catalysts like iodine and ascorbic acid (Saritha et al., 2022; Shi & Yang, 2011).
Future Directions
Research into pyrazolo[3,4-b]quinolines continues to be a vibrant field, with potential applications as fluorescent sensors and biologically active compounds . Further exploration of these compounds, including “N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide”, could yield important insights and advancements.
properties
IUPAC Name |
N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-11-4-3-5-13-10-14-16(22-23(2)17(14)20-15(11)13)21-18(24)12-6-8-19-9-7-12/h3-10H,1-2H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQABZDTXTAGMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)C)NC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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